
5H,12H-Dibenzo(c,g)(1,10,5,6)dioxadithiacyclotetradecin-5,12-dione, 7,8,9,10-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H,12H-Dibenzo(c,g)(1,10,5,6)dioxadithiacyclotetradecin-5,12-dione, 7,8,9,10-tetrahydro-: is a complex organic compound with a unique structure that includes both dioxadithiacyclotetradecin and dibenzo moieties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5H,12H-Dibenzo(c,g)(1,10,5,6)dioxadithiacyclotetradecin-5,12-dione, 7,8,9,10-tetrahydro- typically involves multi-step organic reactions. The process begins with the preparation of the dibenzo moiety, followed by the introduction of the dioxadithiacyclotetradecin ring system. Key reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the molecule, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems.
Medicine: In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to interact with specific molecular targets, such as enzymes or receptors, which could lead to the development of new drugs.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced manufacturing processes.
作用機序
The mechanism of action of 5H,12H-Dibenzo(c,g)(1,10,5,6)dioxadithiacyclotetradecin-5,12-dione, 7,8,9,10-tetrahydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Vanillin acetate: A compound with a similar aromatic structure but different functional groups.
Ethyl acetoacetate: Another compound with a similar carbonyl group but different overall structure.
Uniqueness: 5H,12H-Dibenzo(c,g)(1,10,5,6)dioxadithiacyclotetradecin-5,12-dione, 7,8,9,10-tetrahydro- is unique due to its combination of dioxadithiacyclotetradecin and dibenzo moieties. This structure provides distinct chemical and physical properties that are not found in other similar compounds, making it valuable for specific research and industrial applications.
特性
CAS番号 |
62646-61-1 |
|---|---|
分子式 |
C18H16O4S2 |
分子量 |
360.5 g/mol |
IUPAC名 |
11,16-dioxa-2,3-dithiatricyclo[16.4.0.04,9]docosa-1(22),4,6,8,18,20-hexaene-10,17-dione |
InChI |
InChI=1S/C18H16O4S2/c19-17-13-7-1-3-9-15(13)23-24-16-10-4-2-8-14(16)18(20)22-12-6-5-11-21-17/h1-4,7-10H,5-6,11-12H2 |
InChIキー |
DZIPYMWHDHAQAP-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




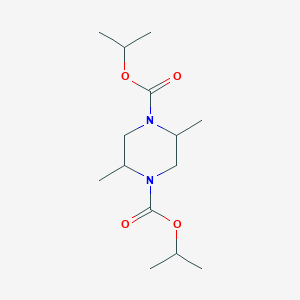

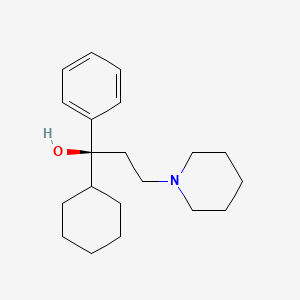
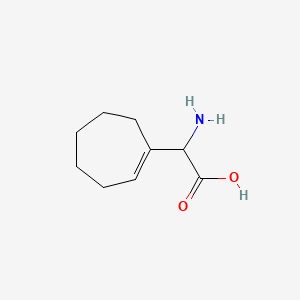
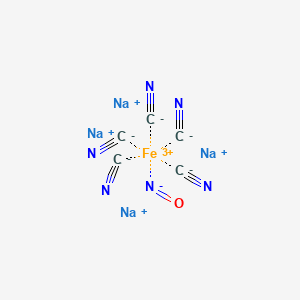
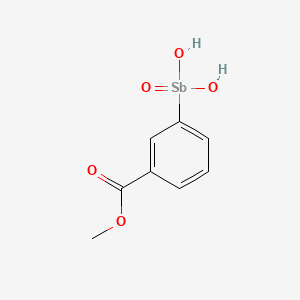
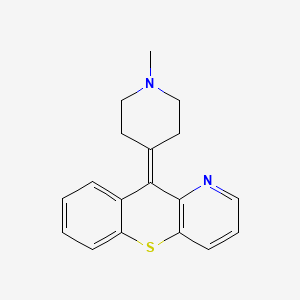

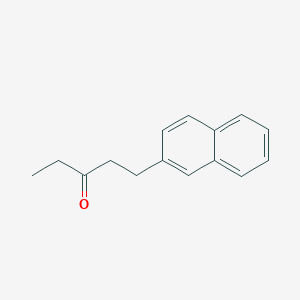
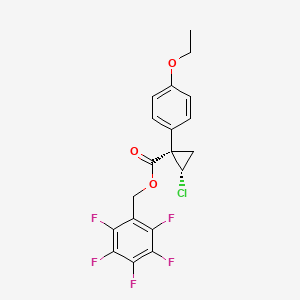
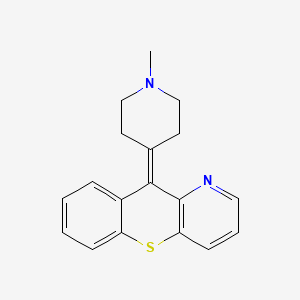
![Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate](/img/structure/B12798494.png)
